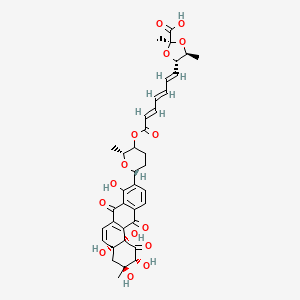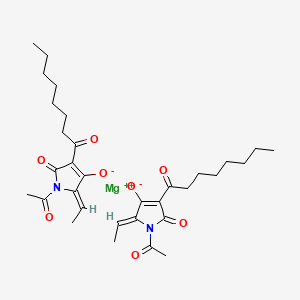
Kansosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kansosamine is an amino sugar and a trideoxyhexose derivative.
Aplicaciones Científicas De Investigación
1. Application in Cerebral Ischemia
Kansosamine has been studied in the context of cerebral ischemia, particularly following the rupture of intracranial aneurysms. Research indicates that kansosamine, in combination with other compounds like reserpine and kanamycin, may reduce the incidence of cerebral vascular ischemic complications and death following such events (Zervas et al., 1979).
2. Role in Polyamine Metabolism
Kansosamine plays a role in polyamine metabolism, which has implications in various areas of clinical medicine. The understanding of polyamine metabolism, including kansosamine, is crucial for developing treatments for human malignancies and possibly hyperproliferative skin diseases (Jänne et al., 1983).
3. Chemical Synthesis for Research
The chemical synthesis of kansosamine, along with other branched-chain sugars like sibirosamine and vinelose, from a common precursor is a significant area of research. This synthesis process is important for the development of various biochemical applications (Giuliano & Kasperowicz, 1988).
4. Potential in Antidepressant Therapy
There is emerging evidence from studies on Kampo medicine, specifically kososan, which may contain kansosamine, that suggests its effectiveness in treating depressive mood. This traditional Japanese herbal medicine has shown potential in alleviating social avoidance and depression-like behaviors, possibly by modulating neuroinflammation and neurogenesis (Ito et al., 2017).
Propiedades
Nombre del producto |
Kansosamine |
|---|---|
Fórmula molecular |
C8H17NO4 |
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-4-amino-3,5-dihydroxy-2-methoxy-3-methylhexanal |
InChI |
InChI=1S/C8H17NO4/c1-5(11)7(9)8(2,12)6(4-10)13-3/h4-7,11-12H,9H2,1-3H3/t5-,6-,7-,8-/m0/s1 |
Clave InChI |
VYVWNADPXPVZPS-XAMCCFCMSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)N)O |
SMILES |
CC(C(C(C)(C(C=O)OC)O)N)O |
SMILES canónico |
CC(C(C(C)(C(C=O)OC)O)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2E,4E)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1230954.png)
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate](/img/structure/B1230955.png)











